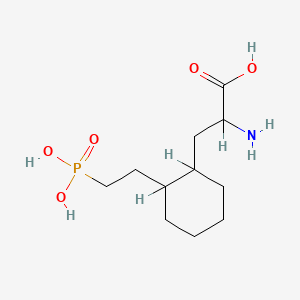
Thiantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiantoin can be synthesized through several methods, one of which involves the condensation of thiophene-2-carboxylic acid with phenylhydrazine, followed by cyclization with urea. Another method includes the reaction of thiophene-2-carboxylic acid with phenyl isocyanate, leading to the formation of the desired hydantoin ring.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Thiantoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiophene ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives depending on the functional groups introduced.
Applications De Recherche Scientifique
Thiantoin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: this compound derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: this compound and its derivatives are being explored for their anticonvulsant properties, similar to other hydantoin compounds.
Industry: this compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of thiantoin involves its interaction with molecular targets such as voltage-gated sodium channels. By binding to these channels, this compound can modulate their activity, leading to effects such as the inhibition of neuronal firing, which is beneficial in the treatment of seizures. The pathways involved include the stabilization of the inactivated state of sodium channels, thereby preventing excessive neuronal activity.
Comparaison Avec Des Composés Similaires
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar to phenytoin, used in the treatment of epilepsy.
Mephenytoin: Another anticonvulsant hydantoin derivative.
Comparison: Thiantoin is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other hydantoin derivatives
Propriétés
Numéro CAS |
7772-37-4 |
|---|---|
Formule moléculaire |
C13H10N2O2S |
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
5-phenyl-5-thiophen-2-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O2S/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17) |
Clé InChI |
DCPACFSINCUFEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CS3 |
| 7772-37-4 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-4-[[4-(5-methyl-1-benzotriazolyl)-1-piperidinyl]sulfonyl]benzamide](/img/structure/B1194893.png)










